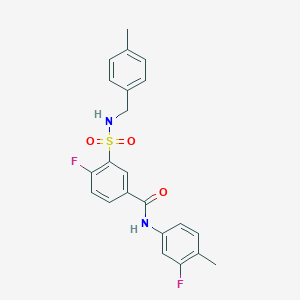

![molecular formula C14H24N2O4 B2911102 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate CAS No. 1272656-39-9](/img/structure/B2911102.png)

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate

Übersicht

Beschreibung

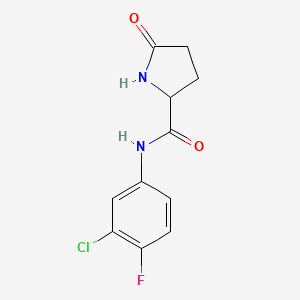

“2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .

Molecular Structure Analysis

The molecular structure of “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” is based on a 2,6-diazaspiro[3.4]octane core . The compound has a molecular weight of 284.35 .Chemical Reactions Analysis

As a reagent, “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” can be used in the synthesis of various inhibitors, including those for ketohexokinase (KHK), Nicotinamide Phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” include a molecular formula of C14H24N2O4 and a molecular weight of 284.35 .Wirkmechanismus

Target of Action

The primary targets of 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of KHK, NAMPT, and ROCK by 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate affects several biochemical pathways. For instance, the inhibition of KHK can lead to a decrease in fructose metabolism, potentially reducing the risk of diabetes and obesity . The inhibition of NAMPT and ROCK can affect cellular metabolism and various cellular functions, respectively .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. For instance, by inhibiting KHK, the compound could potentially reduce the risk of diabetes and obesity . By inhibiting NAMPT and ROCK, the compound could potentially affect cellular metabolism and various cellular functions .

Eigenschaften

IUPAC Name |

2-O-tert-butyl 6-O-ethyl 2,7-diazaspiro[3.4]octane-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-14(7-15-10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLDVSCBKHICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CN1)CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)

![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)

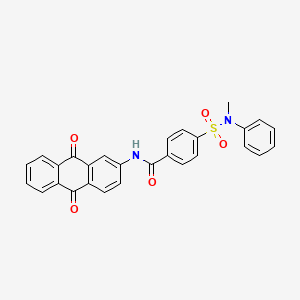

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

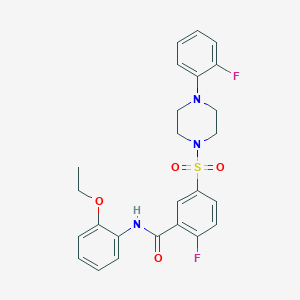

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2911040.png)